(S)-MCPG is classified as a metabotropic glutamate receptor antagonist. It is derived from the amino acid phenylglycine and is specifically the active enantiomer of the racemic mixture (R,S)-MCPG. The compound is synthesized through various chemical reactions involving precursor molecules such as 4-hydroxyphenylglycine, which can be obtained from natural sources or synthesized in the laboratory .
The synthesis of (S)-MCPG involves several critical steps:
These methods highlight the importance of stereochemical control in synthesizing compounds that selectively interact with specific receptor subtypes.
(S)-MCPG has a molecular formula of and a molecular weight of approximately 209.2 g/mol. The structure features:
The stereochemistry is critical, with the (S) configuration being responsible for its biological activity. The compound's structure can be represented using SMILES notation as C[C@](C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
.
(S)-MCPG participates in various chemical reactions primarily related to its role as an antagonist at metabotropic glutamate receptors:
These reactions underscore its significance in neuropharmacology, particularly in studies involving synaptic transmission and plasticity.
The mechanism of action of (S)-MCPG involves:
Research indicates that both mGlu1 and mGlu5 receptors are affected by this compound, highlighting its non-selective nature among group I and II metabotropic glutamate receptors.
(S)-MCPG exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings.
(S)-MCPG has diverse applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2